Azido-PEG3-(CH2)3OH
Overview
Description
Azido-PEG3-(CH2)3OH is a PEG linker with a three-carbon chain between the PEG fragment and the OH group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Azido-PEG3-(CH2)3OH is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
Azido-PEG3-(CH2)3OH has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It contains an azide group and a terminal hydroxyl group .Chemical Reactions Analysis
The azide group in Azido-PEG3-(CH2)3OH can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
Azido-PEG3-(CH2)3OH has a molecular weight of 233.3 g/mol and a molecular formula of C9H19N3O4 . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Conjugation Chemistry and Drug Delivery
Azido-PEG3-(CH2)3OH plays a significant role in conjugation chemistry. It is used for "click" conjugation, facilitating the attachment of various ligands through 1,3-dipolar cycloaddition reactions. This approach is crucial for developing targeted drug delivery systems (Hiki & Kataoka, 2007). Additionally, azido-functionalized poly(ethylene glycol) derivatives are increasingly utilized in nanoparticle-forming polymeric systems for targeted drug delivery, emphasizing the importance of accurately quantifying azide incorporation in these polymers (Semple et al., 2016).
Cell Adhesion and Migration
The compound is employed to create dynamic surface coatings for cell adhesion and migration. This technique is beneficial for various applications, including tissue motility assays and patterned coculturing (van Dongen et al., 2013). It allows for the rapid triggering of cell adhesion upon the addition of functional peptides to the culture medium.
Site-Specific Protein Modification
Azido-PEG3-(CH2)3OH is used in the site-specific PEGylation of proteins containing unnatural amino acids. This methodology, involving the incorporation of para-azidophenylalanine into proteins, facilitates the selective modification of proteins, which is useful for therapeutic applications (Deiters et al., 2004).
Bioconjugation and Molecular Probing
The compound is crucial in synthesizing heterobifunctional linkers for the conjugation of ligands to molecular probes. This application is significant for studying carbohydrate-binding proteins and other biomolecules (Bertozzi & Bednarski, 1991).
Synthesis of Functional Polymers
Azido-PEG3-(CH2)3OH is instrumental in synthesizing functional polymers. Its azido functionality allows for the incorporation into diverse polymeric structures, which can be used in various industrial and scientific applications, including the development of new binders for composite solid propellants (Yang Rong-jie, 2011).
Magnetic Material Research
The azido group in Azido-PEG3-(CH2)3OH is used in magnetochemistry for constructing magnetic molecule materials. Its role in forming azido-mediated magnets is of considerable interest, influencing the magnetic behaviors of these materials (Zeng et al., 2009).
Water Dynamics and Biopolymer Interactions
Azido-PEG3-(CH2)3OH aids in understanding water structure and dynamics in crowded environments like cytoplasm. It serves as a macromolecular crowder, providing insights into the hydration dynamics of biopolymers in cellular-like conditions (Verma et al., 2016).
Future Directions
properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDGPCVMBHTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230636 | |
Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-(CH2)3OH | |
CAS RN |
1807512-36-2 | |
Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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